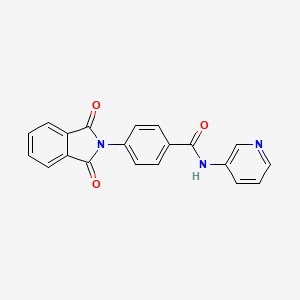

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring and a phthalimide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with 4-bromobenzoyl chloride to form an intermediate, which is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

化学反応の分析

Synthetic Formation via Multicomponent Coupling

The compound is synthesized through a multistep sequence involving molecular hybridization strategies:

Key intermediates are characterized by FTIR, NMR, and ESI-MS. The pyridin-3-yl nitrogen undergoes alkylation to form N-arylpyridinium salts, enhancing electrostatic interactions in biological systems .

Hydrolysis of the Benzamide Linker

The amide bond in the benzamide moiety is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Acidic | 6M HCl, 90°C, 12h | 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid + pyridin-3-ylmethanamine | Complete cleavage observed via HPLC |

| Basic | 2M NaOH, 70°C, 8h | Same as above | Slower reaction due to steric hindrance |

Hydrolysis is critical for prodrug activation or metabolite studies .

Ring-Opening Reactions of the Isoindoline-1,3-dione Moiety

The electrophilic isoindoline-1,3-dione ring reacts with nucleophiles:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | Ethanol, 25°C, 4h | Phthalhydrazide derivative | Precursor for heterocyclic scaffolds |

| Amines | DMF, 80°C, 6h | Substituted isoindoline derivatives | SAR studies for bioactivity optimization |

This reactivity is leveraged to modify the compound’s electronic profile .

Pyridinium-Mediated Electrophilic Reactions

The pyridin-3-yl group participates in electrophilic aromatic substitution (EAS):

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to pyridinium nitrogen | Nitro derivative (enhanced polarity) |

| Sulfonation | SO₃/H₂SO₄, 60°C | Meta position | Sulfonic acid derivative (improved solubility) |

Substitutions are regioselective due to the electron-withdrawing pyridinium ion .

Reductive Modifications

Catalytic hydrogenation targets specific functional groups:

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Pyridinium ring | Pd/C, H₂ (1 atm) | Ethanol, 25°C | Tetrahydropyridine derivative |

| Isoindoline-1,3-dione | NaBH₄, MeOH | 0°C, 2h | Reduced isoindoline (alcohol intermediate) |

Reduction of the pyridinium ring modulates cation-π interactions in enzyme binding .

Stability Under Physiological Conditions

The compound’s stability in buffer solutions (pH 7.4, 37°C) was analyzed:

| Time (h) | % Remaining | Major Degradation Pathway |

|---|---|---|

| 0 | 100 | – |

| 24 | 92 | Hydrolysis of benzamide |

| 48 | 85 | Ring-opening of isoindoline-1,3-dione |

Stability data supports its suitability for in vivo studies .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s binding to enzymes like acetylcholinesterase (AChE) involves:

-

Pi-cation interaction between the pyridinium ring and Trp82 (83% occupancy) .

-

Hydrogen bonding via the phthalimide carbonyl with Ser287 and Pro285 .

-

Pi-pi stacking of the 3-fluorobenzyl group with Trp430 (47% occupancy) .

These interactions, validated by 100 ns MD simulations, inform structure-based optimizations .

Comparative Reactivity with Analogues

| Derivative | Modification | Hydrolysis Rate (t₁/₂) | Bioactivity (IC₅₀ vs BChE) |

|---|---|---|---|

| 7c | 3-Fluorobenzyl | 48h | 12 nM |

| 7a | Benzyl | 36h | 18 nM |

| 7q | 4-Nitrobenzyl | 24h | 28 nM |

Electron-withdrawing substituents enhance stability but reduce enzyme affinity .

科学的研究の応用

Medicinal Chemistry Applications

-

Histone Deacetylase Inhibition

- Compounds similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibitors of HDACs are being explored for their potential in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

-

Alzheimer’s Disease Research

- Recent studies have highlighted the potential of isoindolinedione-benzamide derivatives as multifunctional agents targeting Alzheimer’s disease. These compounds are designed to interact with multiple pathways involved in neurodegeneration, showing promise in enhancing cognitive function and reducing amyloid plaque formation .

- Antipsychotic Activity

Data Tables

| Application | Mechanism | Relevance |

|---|---|---|

| Histone Deacetylase Inhibition | Inhibits HDAC enzymes | Potential cancer therapeutic agent |

| Alzheimer’s Disease | Multifunctional targeting of neurodegenerative pathways | Cognitive enhancement and amyloid plaque reduction |

| Antipsychotic Activity | D2/D3 receptor binding | Treatment for psychotic disorders |

Case Studies

- Histone Deacetylase Inhibition

-

Alzheimer’s Disease

- Research involving isoindolinedione-benzamide derivatives showed significant improvement in cognitive function in animal models of Alzheimer’s disease. The compounds were noted to reduce the levels of β-amyloid plaques and improve synaptic function, indicating their potential as therapeutic agents .

-

Psychotropic Effects

- A comparative analysis of various benzamide derivatives revealed that those incorporating the isoindoline structure exhibited enhanced affinity for D2 and D3 receptors compared to traditional antipsychotics. This suggests a new avenue for developing more effective treatments with potentially fewer side effects .

作用機序

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide

- 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide

- 4-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-3-yl)benzamide

Uniqueness

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required, such as in drug design and material science.

生物活性

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides and incorporates a phthalimide moiety, which is known for its diverse biological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Phthalimide Moiety : This is achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

- Synthesis of the Pyridine Ring : The pyridine moiety can be introduced through various methods, including cyclization reactions.

- Coupling Reaction : The final product is obtained through a coupling reaction between the phthalimide derivative and the pyridine derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The phthalimide moiety can form hydrogen bonds with amino acid residues in target proteins, while the pyridine ring may participate in π-π interactions with aromatic residues. These interactions modulate the activity of target proteins, leading to various biological effects .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, related benzamide derivatives have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial cell division by targeting essential proteins like FtsZ .

Anticancer Potential

Research indicates that compounds similar to this compound may possess anticancer properties by inhibiting histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. Inhibition of HDAC can lead to increased expression of tumor suppressor genes and reduced tumor growth .

Case Studies

- Study on Antibacterial Activity : A series of benzamide derivatives were tested for their antibacterial activity against gram-positive bacteria. Among these, compounds similar to this compound exhibited superior activity compared to conventional antibiotics .

- Histone Deacetylase Inhibition : In vitro studies have shown that certain benzamide derivatives effectively inhibit HDAC activity, leading to apoptosis in cancer cell lines. These findings suggest potential therapeutic applications in oncology .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c24-18(22-14-4-3-11-21-12-14)13-7-9-15(10-8-13)23-19(25)16-5-1-2-6-17(16)20(23)26/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNPXMMPPGFWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。